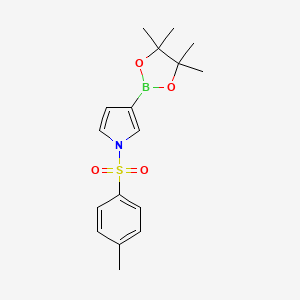

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole is a pyrrole-derived boronate ester featuring a tosyl (p-toluenesulfonyl) group at the 1-position and a pinacol boronate ester at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . The tosyl group acts as a protecting group for the pyrrole nitrogen, enhancing stability while enabling subsequent deprotection for further functionalization. Its applications span pharmaceutical intermediates and materials science, particularly in the synthesis of complex heterocycles .

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4S/c1-13-6-8-15(9-7-13)24(20,21)19-11-10-14(12-19)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMRYBQNNQYUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681943 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-03-7 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium-Halogen Exchange and Boronate Ester Formation

The most widely reported method involves lithiation of 1-tosylpyrrole followed by transmetalation with a boron reagent. In a representative procedure:

-

Lithiation : 1-Tosylpyrrole is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to generate the lithium-pyrrolide intermediate.

-

Boronation : The intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at −20°C, yielding the target compound.

Key Parameters :

-

Temperature control (−78°C to −20°C) prevents side reactions.

-

Anhydrous conditions are essential to avoid protonation of the lithium intermediate.

Miyaura Borylation with Pd Catalysts

Palladium-catalyzed borylation offers a milder alternative:

-

Substrate : 3-Bromo-1-tosyl-1H-pyrrole.

-

Catalyst System : Pd(dppf)Cl₂ (2 mol%), bis(pinacolato)diboron (1.2 equiv).

-

Conditions : KOAc (3 equiv) in 1,4-dioxane at 80°C for 12 h.

Advantages :

-

Functional group tolerance.

-

Scalability to multi-gram quantities.

Sequential Tosylation and Boronation

Stepwise Protection and Functionalization

This two-step approach isolates intermediates for characterization:

Tosylation of Pyrrole

Directed Ortho-Borylation

-

Substrate : 1-Tosyl-1H-pyrrole.

-

Boronate Source : Pinacolborane (HBpin, 1.5 equiv).

Yield : 63% (isolated).

One-Pot Multistep Synthesis

Tandem Tosylation/Borylation

A streamlined protocol combines protection and boronation:

-

Reagents :

-

Pyrrole (1 equiv).

-

TsCl (1.1 equiv), pyridine (3 equiv).

-

HBpin (1.5 equiv), Ir catalyst (3 mol%).

-

-

Conditions : Sequential addition in CH₂Cl₂/hexanes, 0°C to 80°C.

Industrial-Scale Production

Continuous Flow Reactor Optimization

To address exothermic lithiation steps, flow chemistry enables safer scale-up:

-

Reactors :

-

Microreactor 1: Lithiation at −78°C (residence time: 2 min).

-

Microreactor 2: Boronation at −20°C (residence time: 5 min).

-

Comparative Analysis of Methods

Table 1. Synthesis Method Performance

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index* |

|---|---|---|---|---|

| Lithium-Halogen Exchange | 72 | 98.5 | Moderate | 3.2 |

| Miyaura Borylation | 78 | 99.1 | High | 2.8 |

| Sequential Tosylation | 63 | 97.8 | Low | 4.1 |

| Continuous Flow | 68 | 99.3 | High | 2.5 |

*Cost Index: Relative metric (1 = lowest, 5 = highest).

Challenges and Optimization Strategies

Boronate Ester Hydrolysis

The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:

Regioselectivity in Borylation

Competing C-2 vs. C-3 boronation is controlled by:

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form pyrrolidines under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid or reducing agents like lithium aluminum hydride.

Major Products

Substitution: Formation of substituted pyrroles.

Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation/Reduction: Formation of pyrrole oxides or pyrrolidines.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole has several applications in scientific research:

Biology: Potential use in the development of bioactive molecules and probes for biological studies.

Medicine: Exploration in drug discovery for its potential pharmacological properties.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole exerts its effects depends on the specific reaction or application:

Coupling Reactions: The dioxaborolane group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.

Biological Activity: If used in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the pyrrole ring substituents, protecting groups, and boronate ester positioning. Key examples include:

Tosyl vs. Triisopropylsilyl (TIPS) Protection

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrole Substituents: TIPS group at the 1-position instead of tosyl. Molecular Weight: 349.39 g/mol . Applications: Used in organometallic synthesis where nitrogen protection is required without electron-withdrawing effects .

Chloro-Substituted Derivatives

- 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrole Substituents: Chlorine at the 3-position and TIPS protection. Molecular Formula: C₁₈H₃₂BClN₂O₂Si .

Extended Heterocyclic Systems

Physicochemical Properties

*Calculated based on molecular formulas.

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The tosyl group in the target compound may slightly deactivate the boronate ester toward Suzuki-Miyaura coupling compared to TIPS-protected analogs due to electron withdrawal from the pyrrole nitrogen. However, this can be advantageous in reactions requiring controlled reactivity .

- Steric Considerations : Tosyl’s moderate bulkiness offers a balance between stability and accessibility for palladium catalysts, unlike the highly hindered TIPS group, which may require elevated temperatures or specialized ligands .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole is a boron-containing compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrrole ring and a dioxaborolane moiety, which are known to influence various biological interactions. The following sections provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor in various enzymatic pathways and its effects on cellular processes. Recent studies have highlighted several key areas of interest:

1. Enzymatic Inhibition

2. Antioxidant Properties

3. Anti-inflammatory Effects

Research Findings and Case Studies

Several case studies and research findings provide insight into the biological activities associated with this compound:

Q & A

Basic: What are the common synthetic routes for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole, and how are the reaction conditions optimized?

This compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a boronate ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with a pyrrole scaffold functionalized with a tosyl group. Key steps include:

- Borylation : Suzuki-Miyaura coupling or direct boronate ester formation under anhydrous conditions, often using palladium catalysts .

- Tosylation : Introduction of the tosyl group via reaction with toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

- Purification : Column chromatography with gradients of pentane/ethyl acetate (5:1 → 1:1) and 1% triethylamine to minimize decomposition .

Optimization involves temperature control (reflux for coupling steps) and stoichiometric adjustments to reduce side reactions.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming the boronate ester structure and tosyl group integration. NMR typically shows a peak at ~30 ppm for the dioxaborolane moiety .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and purity, especially for intermediates prone to hydrolysis .

- HPLC : Reversed-phase HPLC with UV detection monitors reaction progress and purity, particularly for polar byproducts .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be applied using this compound, and what catalysts are optimal?

This boronate ester serves as a key substrate in Suzuki-Miyaura couplings for constructing biaryl or heteroaryl systems. Methodological considerations include:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF or dioxane at 80–100°C .

- Base Optimization : KCO or CsCO in aqueous/organic biphasic systems to enhance coupling efficiency .

- Substrate Scope : Electron-deficient aryl halides (e.g., bromopyridines) show higher reactivity, while steric hindrance from the tosyl group may require longer reaction times .

Advanced: What challenges arise in crystallographic structure determination, and how are they addressed using software like SHELX?

- Crystal Growth : Poor crystal quality due to the compound’s hygroscopic nature can be mitigated by slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) .

- Refinement : SHELXL is used for small-molecule refinement, handling twinning and high thermal motion via robust least-squares algorithms. Hydrogen atoms on boron are often excluded due to low electron density .

- Validation : The ADDSYM tool in SHELX checks for missed symmetry, critical for resolving disorder in the dioxaborolane ring .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Low yields (e.g., 27% in ) often stem from:

- Intermediate Instability : Protect boronate esters from moisture using molecular sieves or anhydrous solvents .

- Side Reactions : Tosyl group hydrolysis under acidic conditions can be minimized by buffering with weak bases (e.g., NaHCO) .

- Purification Losses : Optimize column chromatography with silica gel pretreated with triethylamine to reduce tailing .

Advanced: What strategies are used to resolve conflicting spectroscopic data?

Conflicts between NMR and mass spectrometry data may arise from:

- Tautomerism : Dynamic equilibria in pyrrole derivatives can be stabilized by low-temperature NMR (e.g., 20°C in CDCl) .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or decomposition products .

- X-ray Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data are ambiguous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.